1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, ammonium salt
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Overview
Description
1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, ammonium salt is a chemical compound with the molecular formula C6H6N4O. This compound is part of the triazolopyridazine family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, ammonium salt typically involves the reaction of 4-amino-1,2,4-triazole with ethyl acetoacetate under specific conditions. The reaction proceeds through a series of steps including cyclization and condensation to form the desired triazolopyridazine structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, ammonium salt undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, ammonium salt involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one
- 8-Hydroxy-6-methyl-s-triazolo[4,3-b]pyridazine
- 4-triazolo(4,3-b)pyridazin-8-ol,6-methyl-2
Uniqueness
1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, ammonium salt is unique due to its specific structural features and the presence of the ammonium salt, which may influence its solubility and reactivity compared to other similar compounds .
Properties
CAS No. |
52077-53-9 |
---|---|
Molecular Formula |
C6H9N5O |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
azanium;6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-olate |
InChI |
InChI=1S/C6H6N4O.H3N/c1-4-2-5(11)6-8-7-3-10(6)9-4;/h2-3,11H,1H3;1H3 |
InChI Key |
TZKXATUEOODKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)[O-].[NH4+] |
Origin of Product |
United States |
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